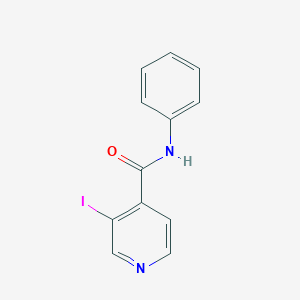

3-iodo-N-phenylisonicotinamide

Beschreibung

3-Iodo-N-phenylisonicotinamide is a halogenated aromatic compound featuring a pyridine ring substituted with an iodine atom at the 3-position and an N-phenylcarboxamide group at the 4-position. The iodine atom introduces steric bulk and polarizability, which may enhance binding affinity in biological systems or alter reactivity in synthetic pathways compared to non-halogenated or differently substituted analogs .

Eigenschaften

Molekularformel |

C12H9IN2O |

|---|---|

Molekulargewicht |

324.12 g/mol |

IUPAC-Name |

3-iodo-N-phenylpyridine-4-carboxamide |

InChI |

InChI=1S/C12H9IN2O/c13-11-8-14-7-6-10(11)12(16)15-9-4-2-1-3-5-9/h1-8H,(H,15,16) |

InChI-Schlüssel |

TUOQFDBOJKYAQL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=NC=C2)I |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=NC=C2)I |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8)

- Structural Differences : Chlorine replaces iodine at the 2-position of the pyridine ring.

- Molecular Formula : C₁₂H₉ClN₂O vs. C₁₂H₉IN₂O (estimated for 3-iodo-N-phenylisonicotinamide).

- Molecular Weight : 232.67 g/mol (Cl) vs. ~344.12 g/mol (I), reflecting iodine’s higher atomic mass.

- Reactivity : Chlorine’s smaller size and lower polarizability may reduce steric hindrance and alter nucleophilic substitution kinetics compared to iodine.

- Applications : Chlorinated analogs are often intermediates in pharmaceuticals, whereas iodinated derivatives (e.g., radioimaging agents) leverage iodine’s radiopaque or radiolabeling properties .

N-Succinimidyl 5-Iodo-3-pyridinecarboxylate (SIPC)

- Structural Differences : A pyridinecarboxylate ester with iodine at the 5-position and a succinimidyl leaving group.

- Key Findings: SIPC’s positively charged pyridine ring enhances intracellular retention of radioiodine in monoclonal antibodies (e.g., anti-EGFRvIII L8A4), improving tumor-to-normal tissue ratios in xenograft models . Unlike this compound, SIPC’s ester group facilitates conjugation to biomolecules, highlighting the role of functional groups in directing applications (e.g., radiopharmaceuticals vs. small-molecule therapeutics) .

N-(2-(Trifluoromethyl)-4-iodophenyl)acetanimide

- Structural Differences : A trifluoromethyl group at the 2-position and iodine at the 4-position on a benzene ring, with an acetanimide substituent.

- Physical Properties : Melting point = 132°C; molecular weight = 329 g/mol.

Iopanoic Acid (Triiodinated Derivative)

- Structural Differences : Three iodine atoms on a benzene ring with a propionic acid side chain.

- Applications: Used as a radiocontrast agent due to iodine’s radiopacity. In contrast, mono-iodinated compounds like this compound may prioritize therapeutic or diagnostic roles requiring lower molecular weight .

Research Findings and Implications

- Iodine Position Matters : In SIPC, iodine at the 5-position on pyridine improved cellular retention of radioiodine by 65% compared to 3-iodobenzoate derivatives, suggesting positional effects on biological performance .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) may reduce nucleophilic aromatic substitution reactivity, whereas electron-donating groups (e.g., phenyl) could enhance stability .

- Applications: Mono-iodinated compounds balance molecular weight and functionality for drug design, while triiodinated derivatives prioritize imaging applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.